Ethyl 4-((2-(benzo[d][1,3]dioxole-5-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-{[2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHOXY}BENZOATE is a complex organic compound that belongs to the class of benzodioxole derivatives. These compounds are known for their diverse biological activities, including antihypertensive, anti-inflammatory, analgesic, antitumor, and antiparasitic properties .
Preparation Methods
The synthesis of ETHYL 4-{[2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHOXY}BENZOATE involves multiple steps. The general synthetic route includes the following steps:
Formation of the Benzodioxole Core: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.
Introduction of the Isoquinoline Moiety: The benzodioxole core is then reacted with appropriate reagents to introduce the isoquinoline moiety.
Esterification: The final step involves the esterification of the compound to form the ethyl ester derivative.
Industrial production methods typically involve optimizing these steps to achieve higher yields and purity. This may include the use of advanced catalysts and reaction conditions to streamline the synthesis process.
Chemical Reactions Analysis
ETHYL 4-{[2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHOXY}BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ETHYL 4-{[2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHOXY}BENZOATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various cell lines and biological pathways.
Medicine: Research is ongoing to explore its potential as an antitumor and antiparasitic agent.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ETHYL 4-{[2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHOXY}BENZOATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes like EGFR and HER-2, induce apoptosis, and bind to DNA. These interactions lead to its antitumor and antiparasitic activities .
Comparison with Similar Compounds
ETHYL 4-{[2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHOXY}BENZOATE can be compared with other benzodioxole derivatives, such as:
Piperine: Known for its antitumor activity.
Benzodioxole Carboxamides: Studied for their antidiabetic potential.
COX Inhibitors: Benzodioxole derivatives that inhibit cyclooxygenase enzymes .
The uniqueness of ETHYL 4-{[2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHOXY}BENZOATE lies in its specific structural features and the combination of biological activities it exhibits.
Properties
Molecular Formula |
C29H29NO8 |
---|---|
Molecular Weight |
519.5 g/mol |
IUPAC Name |
ethyl 4-[[2-(1,3-benzodioxole-5-carbonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C29H29NO8/c1-4-35-29(32)18-5-8-21(9-6-18)36-16-23-22-15-26(34-3)25(33-2)13-19(22)11-12-30(23)28(31)20-7-10-24-27(14-20)38-17-37-24/h5-10,13-15,23H,4,11-12,16-17H2,1-3H3 |
InChI Key |
MQNJZBRYAGEOOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC5=C(C=C4)OCO5)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.